molecular formula C19H24BrNO B280633 N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

货号: B280633
分子量: 362.3 g/mol
InChI 键: GQPKFYXSJUCCOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide, commonly known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. PKC plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and transplant rejection.

作用机制

AEB071 exerts its pharmacological effects by selectively inhibiting the activity of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound isoforms are activated by various stimuli such as growth factors, cytokines, and stress signals, leading to the activation of downstream signaling pathways that regulate cellular processes. AEB071 binds to the ATP-binding site of this compound isoforms, preventing their activation and downstream signaling (Krause et al., 2007).
Biochemical and Physiological Effects
AEB071 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Wang et al., 2014). AEB071 has also been shown to suppress the activation of T cells, leading to the inhibition of the immune response in autoimmune disorders and transplant rejection (Krause et al., 2007). Moreover, AEB071 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases (Krause et al., 2007).

实验室实验的优点和局限性

AEB071 has several advantages as a research tool in the laboratory. It is a highly selective inhibitor of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, making it a valuable tool for studying the role of this compound in various cellular processes. AEB071 is also a potent inhibitor of this compound isoforms, making it effective at low concentrations. However, AEB071 has some limitations as a research tool. It has poor solubility in water, making it difficult to use in aqueous solutions. Moreover, AEB071 has some off-target effects, which may complicate the interpretation of results (Krause et al., 2007).

未来方向

There are several future directions for the research and development of AEB071. One potential application of AEB071 is in the treatment of cancer. Further studies are needed to determine the efficacy of AEB071 in various types of cancer and to identify biomarkers that can predict response to treatment. Another potential application of AEB071 is in the treatment of autoimmune disorders and transplant rejection. Further studies are needed to determine the optimal dosing and treatment regimen of AEB071 in these diseases. Moreover, the development of more potent and selective N-[1-(2-adamantyl)ethyl]-2-bromobenzamide inhibitors may improve the therapeutic potential of this class of compounds (Wang et al., 2014).
Conclusion
In conclusion, AEB071 is a synthetic compound that belongs to the class of this compound inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and transplant rejection. AEB071 exerts its pharmacological effects by selectively inhibiting the activity of this compound isoforms, which play a crucial role in various cellular processes. AEB071 has several advantages as a research tool in the laboratory, but it also has some limitations. Further studies are needed to determine the efficacy and optimal dosing of AEB071 in various diseases and to develop more potent and selective this compound inhibitors.

合成方法

AEB071 can be synthesized using a multi-step process involving the reaction of 2-bromo-1-nitrobenzene with 2-adamantyl ethylamine in the presence of a palladium catalyst, followed by reduction of the nitro group with tin (II) chloride. The resulting amine is then coupled with 2-bromobenzoyl chloride to yield AEB071 (Krause et al., 2007).

科学研究应用

AEB071 has been extensively studied for its therapeutic potential in various diseases such as cancer, autoimmune disorders, and transplant rejection. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, which are overexpressed in many types of cancer (Wang et al., 2014). AEB071 has also been shown to be effective in the treatment of autoimmune disorders such as multiple sclerosis by suppressing the activation of T cells, which play a crucial role in the pathogenesis of the disease (Krause et al., 2007). Moreover, AEB071 has been shown to prevent transplant rejection by inhibiting the activation and proliferation of T cells, which are responsible for the rejection of transplanted organs (Krause et al., 2007).

属性

分子式

C19H24BrNO

分子量

362.3 g/mol

IUPAC 名称

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

InChI

InChI=1S/C19H24BrNO/c1-11(21-19(22)16-4-2-3-5-17(16)20)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18H,6-10H2,1H3,(H,21,22)

InChI 键

GQPKFYXSJUCCOQ-UHFFFAOYSA-N

SMILES

CC(C1C2CC3CC(C2)CC1C3)NC(=O)C4=CC=CC=C4Br

规范 SMILES

CC(C1C2CC3CC(C2)CC1C3)NC(=O)C4=CC=CC=C4Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。